Pregnenolone-3-isobutyrate
Description
Properties
Molecular Formula |
C₂₅H₃₈O₃ |
|---|---|
Molecular Weight |
386.57 |
Synonyms |
(3S,8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl isobutyrate |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Methodologies for Pregnenolone 3 Isobutyrate
Strategies for Regioselective Esterification of Pregnenolone (B344588) at the C-3 Position
The regioselective esterification of pregnenolone to yield Pregnenolone-3-isobutyrate specifically at the C-3 hydroxyl group is a critical step that leverages the differential reactivity of the hydroxyl groups on the steroid scaffold. The secondary hydroxyl group at the 3β position is generally the most reactive site for acylation in the pregnenolone molecule.
Standard chemical methods for this esterification involve the reaction of pregnenolone with an acylating agent such as isobutyric anhydride or isobutyryl chloride. To facilitate the reaction and ensure high selectivity, a catalyst is typically employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for such acylation reactions. The reaction is often carried out in an aprotic solvent like chloroform or dichloromethane. google.com The mechanism involves the activation of the acylating agent by DMAP, making it more susceptible to nucleophilic attack by the C-3 hydroxyl group of pregnenolone.
Another common strategy involves the use of a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of the carboxylic acid (isobutyric acid) and a catalyst like DMAP. google.comgoogle.com This method facilitates the formation of the ester bond under mild conditions.
In more complex syntheses, particularly when other sensitive functional groups are present on the steroid nucleus, a protecting group strategy may be employed. Although the C-3 hydroxyl is the most reactive, protecting other potentially reactive sites ensures that esterification occurs exclusively at the desired position. For instance, the 3β-hydroxyl group can be protected with a methoxymethyl (MOM) substituent to allow for other chemical transformations, after which the protecting group is removed to regenerate the hydroxyl for esterification. nih.gov
Enzymatic synthesis offers a highly regioselective and stereoselective alternative. Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that can catalyze reactions at specific hydroxyl groups on the steroid core. nih.govacs.org While direct enzymatic synthesis of this compound is not widely documented in research literature, the principle of using enzymes like lipases or specific acyltransferases demonstrates a potential route for achieving high regioselectivity under mild, environmentally benign conditions.
Development of Novel Synthetic Routes for this compound Analogs
The development of analogs of this compound is a key area of research aimed at exploring structure-activity relationships and creating compounds with novel biological activities. These synthetic routes typically introduce modifications at three main locations: the isobutyrate moiety, the stereochemistry at the C-3 position, or the steroid backbone itself.
Modification of the Ester Group: A straightforward approach to creating analogs is to replace the isobutyrate group with other acyl chains. Researchers have synthesized series of pregnenolone esters using various carboxylic acids to investigate how changes in the ester's size, shape, and electronic properties affect biological outcomes. For example, novel steroidal chalcones have been synthesized with 3β-pregnenolone esters of cinnamic acid derivatives, demonstrating how the core structure can be appended with diverse functionalities. nih.gov This approach allows for the systematic exploration of the pharmacophore.
Modification of C-3 Stereochemistry: The natural configuration of the hydroxyl group in pregnenolone is beta (3β). An important class of analogs are the 3α-epimers. The synthesis of these analogs requires stereochemical inversion at the C-3 position. The Mitsunobu reaction is a powerful tool for achieving this transformation. eurjchem.com By reacting 3β-pregnenolone with a carboxylic acid (such as a substituted benzoic acid) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), a complete inversion of configuration occurs, yielding the corresponding 3α-ester analog. eurjchem.com This stereochemical control is crucial for studying the spatial requirements of receptor binding.
Modification of the Steroid Backbone: Analogs can also be created by chemically altering the pregnenolone steroid nucleus while retaining the 3-isobutyrate ester. Modifications can include the introduction of substituents at various positions, such as at C-16, or the alteration of the ketone at C-20. nih.gov These changes can significantly impact the molecule's interaction with biological targets. For instance, various pregnenolone derivatives have been synthesized to act as non-metabolizable analogs to better study the specific effects of the parent neurosteroid. nih.gov
Optimization of Reaction Conditions for High-Yield Production in Research Contexts
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound in a research setting. The key variables that are typically fine-tuned include the choice of reagents, catalyst, solvent, temperature, and reaction time.
Reagents and Catalysts: The selection of the acylating agent is fundamental. Isobutyric anhydride is often preferred over isobutyryl chloride as it avoids the formation of corrosive HCl as a byproduct. The combination of a dehydrating agent like DCC with a nucleophilic catalyst like DMAP is highly efficient for esterifications. google.com In some protocols, an acid catalyst such as p-toluenesulfonic acid (pTSA) is used in combination with DMAP and DCC to further enhance the reaction rate. google.com
Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Aprotic, non-polar solvents are generally preferred. Dichloromethane (CH2Cl2) and chloroform are commonly used due to their excellent solvating properties for steroids and reagents, as well as their inertness under the reaction conditions. google.com
Temperature and Time: Esterification reactions of steroids are often carried out at room temperature to prevent side reactions and degradation of the steroid core. google.com Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC) to determine the point of completion. A patent for the synthesis of general pregnenolone esters suggests a temperature range between 60 and 150 degrees Celsius when using a carboxylic acid anhydride and an alkali metal salt of the acid. google.com
Stoichiometry: The molar ratio of the reactants is another key parameter. Typically, a slight excess of the acylating agent (isobutyric acid or its anhydride) and the coupling agent (DCC) is used relative to the pregnenolone to drive the reaction to completion. The catalyst (DMAP) is used in sub-stoichiometric, or catalytic, amounts.
The following table summarizes typical conditions used for the esterification of steroid alcohols, which are applicable to the synthesis of this compound.
| Parameter | Condition | Rationale | Reference |
| Steroid Substrate | Pregnenolone | Starting material with 3β-hydroxyl group. | google.com |
| Acylating Agent | Isobutyric Acid / Isobutyric Anhydride | Provides the isobutyrate moiety. | google.comnih.gov |
| Coupling Agent | DCC (N,N'-Dicyclohexylcarbodiimide) | Activates the carboxylic acid for esterification. | google.com |
| Catalyst | DMAP (4-Dimethylaminopyridine) | Nucleophilic catalyst to accelerate the reaction. | google.comgoogle.com |
| Solvent | CH₂Cl₂ (Dichloromethane) or Chloroform | Inert aprotic solvent that dissolves reactants. | google.com |
| Temperature | Room Temperature (approx. 20-25°C) | Mild conditions to prevent side reactions. | google.com |
| Reaction Time | 4-6 hours (monitored by TLC) | Sufficient time for reaction completion. | google.com |
This table is generated based on data from analogous steroid esterification reactions.
Stereochemical Considerations in this compound Synthesis
The stereochemistry of the pregnenolone molecule is complex and plays a defining role in its biological function. The hydroxyl group at the C-3 position is in the beta (β) configuration, meaning it projects out of the plane of the steroid rings. Maintaining this specific stereochemistry during the synthesis of this compound is of paramount importance.
Standard esterification reactions, such as those using an acid anhydride or acid chloride with a base like pyridine or DMAP, proceed via a mechanism that retains the configuration of the alcohol's stereocenter. The oxygen atom of the 3β-hydroxyl group acts as the nucleophile, and the reaction does not involve breaking the C-O bond at the chiral C-3 center. Therefore, the resulting isobutyrate ester is formed with the same 3β-configuration.
The primary stereochemical challenge is to avoid any conditions that might lead to epimerization (inversion of stereochemistry) at C-3 or other chiral centers. Strongly acidic or basic conditions and high temperatures could potentially promote unwanted side reactions, although the steroid nucleus is generally robust.
Conversely, synthetic strategies can be intentionally designed to invert the stereochemistry. As mentioned previously, the Mitsunobu reaction is a classic example of a method that proceeds with a clean inversion of configuration. eurjchem.com Applying this reaction to pregnenolone with isobutyric acid would theoretically yield the 3α-isobutyrate ester, the epimer of the target compound. This ability to selectively produce either the 3β or 3α isomer demonstrates a high level of stereochemical control in the synthesis of pregnenolone ester analogs.
Furthermore, enzymatic reactions are inherently stereospecific. Enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) are specific for the 3β-hydroxy-Δ⁵-steroid configuration and would exclusively act on this isomer. wikipedia.orgnih.gov Any enzymatic acylation would likewise be expected to be highly stereoselective, preserving the 3β orientation.
Enzymatic Metabolism and Biotransformation Pathways of Pregnenolone 3 Isobutyrate
Investigation of Esterase-Mediated Hydrolysis of Pregnenolone-3-isobutyrate in Biological Matrices
The primary and requisite step in the metabolism of this compound is the hydrolysis of the ester bond at the 3β-position. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed throughout various biological tissues.
While specific esterases responsible for the hydrolysis of this compound have not been definitively identified in the scientific literature, it is widely understood that carboxylesterases (EC 3.1.1.1) are the primary enzymes responsible for the hydrolysis of a vast array of ester-containing compounds, including steroid esters. These enzymes are predominantly located in the liver, but are also found in other tissues such as the intestine, kidneys, and brain.
Human carboxylesterases, particularly hCE-1 and hCE-2, are known to metabolize a wide range of substrates. Based on their substrate specificities, it can be inferred that one or both of these enzymes would likely catalyze the hydrolysis of this compound. Carboxylesterases are serine hydrolases that facilitate the cleavage of the ester bond, releasing pregnenolone (B344588) and isobutyric acid. The tissue distribution of these non-specific steroidal esterases is broad, with high activity typically observed in the liver nih.gov.
It is plausible that the hydrolysis of this compound would follow a similar pattern, with liver homogenates from different species (e.g., rat, mouse) displaying the most rapid conversion to pregnenolone. Cell lines, depending on their origin and differentiation state, would be expected to exhibit varying levels of esterase activity. For instance, hepatoma cell lines, which retain many functions of liver cells, would likely show higher rates of hydrolysis compared to cell lines derived from tissues with lower esterase expression.
Table 1: Postulated Comparative Hydrolysis of this compound in Non-Human Biological Systems
| Biological System | Expected Relative Hydrolysis Rate | Rationale |
| Rat Liver Homogenate | High | The liver is the primary site of xenobiotic metabolism and rich in carboxylesterases. |
| Mouse Liver Homogenate | High | Similar to rats, mice have high hepatic esterase activity. |
| Rat Brain Homogenate | Low to Moderate | The brain expresses some esterases, but generally at lower levels than the liver. |
| CHO Cell Line | Low | Chinese Hamster Ovary cells have some metabolic capacity but are not specialized for high levels of ester hydrolysis. |
This table is illustrative and based on the known distribution and activity of non-specific esterases. Actual rates for this compound would require experimental determination.
Role of Acyl-CoA:Cholesterol Acyltransferase (ACAT) in Pregnenolone Esterification Research
While this article focuses on the metabolism of exogenously supplied this compound, it is pertinent to mention the endogenous esterification of pregnenolone, a process in which Acyl-CoA:Cholesterol Acyltransferase (ACAT) plays a significant role. ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. Research has shown that ACAT can also esterify other sterols, including pregnenolone, to form pregnenolone esters.
Exploration of Other Potential Enzymatic Conversions of this compound
Beyond the initial and obligatory hydrolysis, the subsequent metabolic transformations of this compound involve the individual metabolism of its two constituent parts: pregnenolone and isobutyric acid.
Once pregnenolone is liberated, it can enter the well-established steroidogenic pathways. These pathways involve a series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes, that convert pregnenolone into various other steroid hormones. These transformations include:
Hydroxylation: Introduction of hydroxyl groups at various positions on the steroid nucleus.
Oxidation: Conversion of the 3β-hydroxyl group to a ketone.
Isomerization: Shifting of double bonds within the steroid ring structure.
The isobutyric acid released upon hydrolysis is a short-chain fatty acid that can be further metabolized through pathways of fatty acid oxidation. This process ultimately leads to its entry into the citric acid cycle for energy production.
It is highly unlikely that this compound itself undergoes other enzymatic conversions prior to the cleavage of the ester bond, as the bulky and lipophilic isobutyrate group would likely hinder its binding to the active sites of most steroid-metabolizing enzymes.
In Vitro Studies of this compound Conversion in Subcellular Fractions
The use of subcellular fractions, such as liver microsomes and cytosol, is a standard in vitro method for investigating the metabolism of xenobiotics and endogenous compounds. While specific studies on this compound using these systems have not been reported, the expected metabolic fate can be predicted based on the known enzymatic content of these fractions.
Liver Microsomes: This fraction is rich in cytochrome P450 enzymes and some carboxylesterases. Incubation of this compound with liver microsomes would be expected to result in its hydrolysis to pregnenolone, followed by potential hydroxylation of the liberated pregnenolone by microsomal P450 enzymes.
Cytosol: The cytosolic fraction contains a variety of soluble enzymes, including a significant proportion of the cell's carboxylesterase activity. Therefore, incubation of this compound with liver cytosol would primarily lead to its hydrolysis into pregnenolone and isobutyric acid.
Table 2: Predicted Metabolic Products of this compound in Liver Subcellular Fractions
| Subcellular Fraction | Primary Enzymatic Activity | Expected Primary Metabolite(s) of this compound |
| Liver Microsomes | Carboxylesterases, Cytochrome P450s | Pregnenolone, Hydroxylated Pregnenolone Metabolites |
| Liver Cytosol | Carboxylesterases | Pregnenolone, Isobutyric Acid |
This table represents a predictive model of in vitro metabolism based on the known enzymatic composition of subcellular fractions.
Advanced Analytical Methodologies for the Quantification and Characterization of Pregnenolone 3 Isobutyrate in Research Samples
Development and Validation of Chromatographic Techniques
Chromatography is the core technology for separating Pregnenolone-3-isobutyrate from other structurally similar steroids and interfering substances within a biological matrix. The choice of technique depends on the analyte's properties, the complexity of the sample, and the required sensitivity and throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of steroid esters. Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com For a compound like this compound, gradient elution is often necessary to achieve optimal separation from both more polar metabolites and less polar lipids.
While standard UV detection is possible for steroids, its sensitivity can be limited. To enhance detection, particularly for low-concentration research samples, derivatization with a fluorescent tag is a powerful strategy. Reagents such as 1-anthroyl nitrile (1-AN) can be reacted with the hydroxyl groups of steroids to produce highly fluorescent derivatives. encyclopedia.pub This allows for the use of a fluorescence detector, which can significantly lower the limits of detection compared to UV.
| Detection Method | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| UV/Vis Absorbance | Measures the absorption of light by the analyte. | Simple, robust, non-destructive. | Lower sensitivity; requires a chromophore. The parent pregnenolone (B344588) has weak absorbance. |
| Fluorescence | Detects emission of light from fluorescent analytes or derivatives. | High sensitivity and selectivity. | Requires derivatization as this compound is not naturally fluorescent. encyclopedia.pub |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highest sensitivity and specificity; provides structural information. | The gold standard for confirmation and quantification. thermofisher.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful tool for comprehensive steroid profiling. nih.gov Due to the low volatility of steroids, including pregnenolone and its esters, chemical derivatization is a mandatory step prior to analysis. diva-portal.org This process replaces polar functional groups (like hydroxyls and ketones) with nonpolar, thermally stable groups, making the molecule volatile enough for GC analysis.
Common derivatization procedures involve silylation to form trimethylsilyl (B98337) (TMS) ethers or a two-step process to form methyloxime-trimethylsilyl (MO-TMS) derivatives. mdpi.comresearchgate.net Following derivatization, the sample is injected into the gas chromatograph, where analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides definitive identification and quantification based on their mass spectra and fragmentation patterns. researchgate.net While robust, GC-MS methods require more extensive sample preparation compared to LC-MS techniques. nih.gov
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the targeted quantification of steroids in research samples. ed.ac.uk This technique offers superior speed, resolution, and sensitivity compared to conventional HPLC. By using columns packed with smaller particles (<2 µm), UHPLC systems achieve sharper and narrower chromatographic peaks, allowing for better separation and faster analysis times. protocols.io
Coupling UHPLC with a tandem mass spectrometer (typically a triple quadrupole) enables highly selective and sensitive detection through Selected Reaction Monitoring (SRM). thermofisher.com In SRM, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of derivatized or underivatized this compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. This process filters out chemical noise, resulting in extremely low detection limits, often in the picogram-per-milliliter range. researchgate.net For some steroids like pregnenolone that ionize poorly, derivatization to form oximes can be employed to enhance the signal in the mass spectrometer. thermofisher.comthermofisher.cn
Mass Spectrometry-Based Profiling of this compound and its Metabolites
Mass spectrometry is indispensable not only for quantification but also for identifying the metabolites of this compound. It is anticipated that in a biological system, the isobutyrate ester would be hydrolyzed by esterase enzymes to release free pregnenolone. This liberated pregnenolone would then enter the well-established steroidogenic pathways. wikipedia.org
Pregnenolone is a critical precursor for the biosynthesis of a wide array of steroid hormones. wikipedia.org LC-MS/MS methods can be designed to simultaneously monitor this compound, free pregnenolone, and its key downstream metabolites. Major metabolic conversions of pregnenolone include:
Conversion to Progesterone (B1679170) via the action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase.
Conversion to 17α-hydroxypregnenolone by the enzyme 17α-hydroxylase (CYP17A1).
Subsequent conversion of 17α-hydroxypregnenolone to Dehydroepiandrosterone (B1670201) (DHEA) . wikipedia.org
By monitoring the ratios of these different steroids over time in research studies, MS-based profiling can provide a dynamic view of the metabolic fate of this compound and its influence on steroidogenic pathways.
Isotope-Labeled Standards for Quantitative Metabolic Research
For the highest accuracy in quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards is essential. sigmaaldrich.com These standards are molecules identical to the analyte of interest but with one or more atoms (e.g., ²H, ¹³C) replaced by a heavier isotope. For instance, deuterated pregnenolone (e.g., Pregnenolone-d4) is commonly used as an internal standard for the quantification of pregnenolone. lumiprobe.comlumiprobe.com
An appropriate deuterated analog of this compound would be synthesized and added to each research sample at the very beginning of the sample preparation process. nih.gov Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction efficiency and ionization suppression or enhancement in the MS source. nih.gov By measuring the ratio of the signal from the native analyte to the signal from the known concentration of the labeled internal standard, precise and accurate quantification can be achieved, correcting for variations in sample handling and matrix effects. sigmaaldrich.com
Sample Preparation Strategies for Complex Biological Matrices in Research
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis of this compound from complex biological matrices such as plasma, serum, or tissue homogenates. The primary goals are to remove interfering substances like proteins and phospholipids, which can suppress the MS signal or damage the analytical column, and to concentrate the analyte to a detectable level. austinpublishinggroup.com
Several strategies are commonly employed for steroid extraction:
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the steroids from the aqueous sample into an immiscible organic solvent like methyl t-butyl ether (MTBE), diethyl ether, or ethyl acetate. thermofisher.comarborassays.com While effective, it can be labor-intensive and prone to emulsion formation. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge (e.g., C18) to retain the steroids while allowing interfering substances to be washed away. austinpublishinggroup.comnih.gov The purified steroids are then eluted with a small volume of organic solvent. SPE is easily automated and generally provides cleaner extracts than LLE.
Supported Liquid Extraction (SLE): This technique is a modern alternative to LLE that uses a 96-well plate format containing a porous diatomaceous earth support. ed.ac.uksepscience.com The aqueous sample is loaded onto the support, and the steroids are then eluted with an organic solvent. SLE avoids the emulsion issues of LLE and is well-suited for high-throughput automated sample processing. protocols.io
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility. arborassays.com | Inexpensive, widely applicable. | Can form emulsions, labor-intensive, larger solvent volumes. nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. nih.gov | High recovery, high concentration factor, easily automated, cleaner extracts. austinpublishinggroup.com | Higher cost per sample, potential for sorbent-analyte interactions. |
| Supported Liquid Extraction (SLE) | Aqueous sample is absorbed onto a solid support, and analyte is eluted with an organic solvent. ed.ac.uk | No emulsion formation, high reproducibility, suitable for automation and high throughput. sepscience.com | Higher cost than LLE, limited by sample volume capacity. |
Molecular and Cellular Investigations of Pregnenolone 3 Isobutyrate in Model Systems
Structure-Activity Relationship (SAR) Studies of Pregnenolone-3-isobutyrate and Analogues at a Molecular Level
The biological activity of any steroid is intrinsically linked to its three-dimensional structure. For pregnenolone (B344588), key structural features include the four-ring steroid nucleus, a ketone at the C-20 position, and a critical hydroxyl group (-OH) at the 3β-position. This 3β-hydroxyl group is a crucial site for both metabolic conversion and direct molecular interactions.
Esterification of this hydroxyl group with isobutyric acid to form this compound fundamentally alters the molecule's properties. The primary change is an increase in lipophilicity (fat-solubility). This is reflected in the calculated partition coefficient (XLogP3), a measure of lipophilicity, which is significantly higher for the ester compared to the parent compound. This increased lipophilicity suggests enhanced capacity for passive diffusion across the lipid bilayers of cell membranes.
Its rate of absorption and cellular uptake.
The rate of enzymatic hydrolysis to pregnenolone.
The subsequent activity of the released pregnenolone.
Table 1: Comparison of Physicochemical Properties
| Property | Pregnenolone | This compound | Implication of Change |
|---|---|---|---|
| Molecular Formula | C₂₁H₃₂O₂ | C₂₅H₃₈O₃ nih.gov | Increased size and mass. |
| Molecular Weight | 316.48 g/mol wikipedia.org | 386.57 g/mol simsonpharma.com | Higher molecular mass. |
| XLogP3 (Lipophilicity) | 3.9 | 5.8 nih.gov | Significantly more lipophilic, favoring passive membrane transport. |
| 3β-position Group | Hydroxyl (-OH) | Isobutyrate Ester | Blocks interactions requiring a free hydroxyl group; molecule acts as a prodrug. |
Exploration of Direct Molecular Targets in In Vitro Assays
Pregnenolone itself is known to interact directly with several molecular targets, acting as a neurosteroid. Key targets identified in in vitro assays include:
Microtubule-Associated Protein 2 (MAP2): Pregnenolone binds with high affinity to MAP2, promoting microtubule assembly and stability, which is important for neuronal structure and plasticity. wikipedia.org
Cannabinoid Receptor 1 (CB1): Pregnenolone acts as a negative allosteric modulator of the CB1 receptor, providing a natural feedback mechanism to temper cannabinoid signaling. wikipedia.org
For this compound, direct binding to these targets is considered highly improbable. The presence of the isobutyrate ester at the 3-position would likely prevent the specific hydrogen bonding and conformational fit required for high-affinity interaction with the binding sites on proteins like MAP2. In vitro receptor binding assays would be expected to show significantly lower, if any, affinity for this compound compared to pregnenolone. The molecule would need to be enzymatically hydrolyzed to pregnenolone to exert effects on these targets.
Impact of this compound on Cellular Signaling Pathways
The impact of this compound on cellular signaling is predicated on its conversion to pregnenolone. Once released, pregnenolone can influence signaling pathways through several mechanisms:
Metabolism to other active steroids: Pregnenolone is the substrate for enzymes that produce progesterone (B1679170), dehydroepiandrosterone (B1670201) (DHEA), and subsequently other androgens, estrogens, and corticosteroids, each with their own potent effects on signaling.
Direct neurosteroid action: As mentioned, free pregnenolone can modulate signaling cascades related to neuronal function via targets like MAP2 and the CB1 receptor. wikipedia.org
Immune Signaling: Pregnenolone has been shown to suppress inflammatory signaling by promoting the degradation of key proteins in the Toll-like receptor (TLR) pathways, such as TIRAP and TLR2. nih.gov
In the context of cAMP-mediated steroidogenesis , signaling pathways (often initiated by hormones like ACTH or LH) increase intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB and promotes the expression and activity of proteins such as the Steroidogenic Acute Regulatory Protein (StAR). nih.gov StAR facilitates the transport of cholesterol into the mitochondria, where the enzyme CYP11A1 converts it to pregnenolone. nih.gov
This compound, as an externally supplied compound, would not be a product of this pathway. Its influence would be downstream. If taken up by a steroidogenic cell and hydrolyzed, the resulting increase in the intracellular pregnenolone pool could potentially create a negative feedback loop on the pathway or provide excess substrate for subsequent steroidogenic enzymes.
Interaction with Steroidogenic Enzymes and Transport Proteins in Recombinant Systems
The metabolic fate of pregnenolone is governed by a series of steroidogenic enzymes. A critical first step for its conversion to most other steroid hormones is the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) , which converts pregnenolone to progesterone. wikipedia.org
This compound cannot serve as a substrate for 3β-HSD because the 3β-hydroxyl group is blocked by the ester. The isobutyrate moiety must be removed by an esterase before any further metabolism by this key enzyme can occur.
Conversely, cells possess enzymes capable of creating steroid esters. Acyl-CoA:cholesterol acyltransferase (ACAT) has been shown to esterify pregnenolone intracellularly. nih.gov This indicates that cells have the enzymatic machinery to both form and, by extension, hydrolyze pregnenolone esters. The activity of this compound would depend on the presence and activity of such intracellular hydrolases.
Regarding transport, the highly lipophilic nature of this compound suggests it would primarily use passive diffusion to cross cell membranes, bypassing the need for specific transport proteins that are required for more polar molecules like pregnenolone sulfate (B86663). mdpi.com
Table 2: Hypothesized Interaction with Key Steroidogenic Proteins
| Protein | Function | Interaction with Pregnenolone | Hypothesized Interaction with this compound |
|---|---|---|---|
| CYP11A1 (P450scc) | Converts cholesterol to pregnenolone. | Product of the reaction. | No direct interaction; not a substrate or product. |
| 3β-HSD | Converts pregnenolone to progesterone. | Serves as a direct substrate. | Not a substrate until hydrolyzed to pregnenolone. |
| Esterases (e.g., Carboxylesterases) | Hydrolyze ester bonds. | Not a substrate. | Serves as a substrate, releasing free pregnenolone. |
| ACAT | Esterifies sterols. | Can serve as a substrate for esterification. nih.gov | Product of a similar reaction; no direct interaction expected. |
Cellular Uptake and Intracellular Localization Studies of this compound in Cultured Cells
While specific studies on this compound are not available, research on the uptake of pregnenolone and other steroids provides a strong predictive framework. Studies in cultured cells have demonstrated that the cellular uptake of pregnenolone is rapid, occurring within minutes, and is largely a passive process. semanticscholar.org Furthermore, this research has shown a direct correlation between a steroid's lipophilicity (e.g., its logP value) and its rate of cellular accumulation. semanticscholar.org
Given that this compound is substantially more lipophilic than pregnenolone, it is expected to exhibit even more rapid and efficient uptake into cultured cells via passive diffusion across the plasma membrane.
Once inside the cell, its lipophilic character would favor its localization to lipid-rich environments. This would include:
The plasma membrane itself.
The endoplasmic reticulum.
Lipid droplets.
These intracellular locations are significant because they are common sites for the esterase enzymes responsible for hydrolyzing prodrugs. Therefore, upon entering the cell, this compound would likely sequester in these lipid compartments where it would be converted to active pregnenolone, allowing the parent molecule to then traffic to its sites of action, such as the mitochondria for further metabolism or the cytosol to interact with its target proteins.
Pregnenolone 3 Isobutyrate in Experimental Biological Systems: Mechanistic Insights
Comparative Biochemical Studies of Pregnenolone-3-isobutyrate vs. Pregnenolone (B344588) in Isolated Tissue Preparations
In isolated tissue preparations, the biochemical actions of this compound are primarily contingent on its nature as a prodrug or precursor to pregnenolone. The fundamental difference lies in the isobutyrate ester at the 3-position of the steroid molecule. This chemical modification alters its physicochemical properties, such as lipophilicity, compared to the parent pregnenolone molecule.
For this compound to exert the biological effects characteristic of pregnenolone, it must first undergo enzymatic hydrolysis. This reaction, catalyzed by non-specific esterase enzymes present in tissues, cleaves the isobutyrate group, releasing free pregnenolone. Consequently, the onset of action for the esterified form is dependent on the rate and extent of this bioactivation. In contrast, pregnenolone administered directly to isolated tissues can interact with its molecular targets without the need for prior metabolism.
The esterification can also influence the compound's ability to cross cellular membranes. The increased lipophilicity of the ester may facilitate passive diffusion into cells, potentially leading to higher intracellular concentrations of the precursor compound, which is then converted to active pregnenolone. Studies on other pregnenolone esters, such as pregnenolone sulfate (B86663), have highlighted how modifications to the core molecule dramatically affect transport and receptor interaction. mdpi.com While pregnenolone sulfate is an endogenous metabolite with specific transporters and targets, the principle that modification affects function is broadly applicable. mdpi.com
Table 1: Comparative Biochemical Characteristics in Isolated Tissues
| Feature | Pregnenolone | This compound |
|---|---|---|
| Form | Active Steroid | Precursor/Prodrug |
| Initial Action | Direct interaction with targets | Requires enzymatic hydrolysis |
| Activating Enzyme | Not applicable | Esterases |
| Lipophilicity | Moderate | Higher than Pregnenolone |
| Membrane Transport | Standard diffusion/transport | Potentially enhanced passive diffusion |
| Rate-Limiting Step | Receptor binding/downstream signaling | Rate of enzymatic cleavage to pregnenolone |
Exploration of this compound's Role in Neurosteroidogenesis Pathways in Animal Models (mechanistic)
In animal models, this compound is investigated for its potential to modulate neurosteroidogenesis. As an exogenous precursor, its primary role is to augment the brain's natural supply of pregnenolone, the foundational molecule for all endogenously synthesized neurosteroids.
Enzymatic Conversion of Cholesterol to Pregnenolone in the Brain
Neurosteroidogenesis begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory (StAR) protein. nih.gov Within the inner mitochondrial membrane, the cytochrome P450 side-chain cleavage enzyme, CYP11A1 (also known as P450scc), catalyzes the conversion of cholesterol into pregnenolone. nih.govoup.comresearchgate.net This is the rate-limiting step in the synthesis of all steroid hormones. nih.gov This process occurs in specific brain cells, including glial cells and certain neurons, establishing the brain as a steroidogenic tissue independent of peripheral glands. nih.govpnas.orgnih.gov While CYP11A1 is the classic enzyme, some research suggests that in human glial cells, another mitochondrial cytochrome P450 enzyme may be responsible for pregnenolone synthesis. nih.gov
Alterations in Neurosteroid Profiles in Animal Models Due to this compound Administration (focus on pathways, not behavioral effects)
Administration of this compound to animal models would mechanistically serve as a delivery system for pregnenolone. Following hydrolysis of the ester, the liberated pregnenolone increases the substrate pool available to key enzymes in the neurosteroid synthesis cascade. This elevation is expected to alter the downstream neurosteroid profile.
Increased pregnenolone can be metabolized via two primary pathways in the brain:
Conversion to Progesterone (B1679170) : The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) converts pregnenolone to progesterone. nih.gov Progesterone can then be further metabolized by 5α-reductase and 3α-hydroxysteroid oxidoreductase (3α-HSOR) to form the potent neurosteroid allopregnanolone, a positive allosteric modulator of the GABA-A receptor. nih.gov
Conversion to Dehydroepiandrosterone (B1670201) (DHEA) : The enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) converts pregnenolone into 17-hydroxypregnenolone and then to DHEA. nih.gov DHEA and its sulfated form, DHEAS, also have significant neuromodulatory activities.
Therefore, administration of this compound would likely lead to a dose-dependent increase in brain concentrations of pregnenolone, progesterone, allopregnanolone, and DHEA, reflecting an increased flux through these established biosynthetic pathways.
Table 2: Predicted Changes in Neurosteroid Pathways Following this compound Administration
| Precursor Administered | Initial Metabolite (Post-hydrolysis) | Key Enzymes Activated | Predicted Downstream Products (Increased) | Affected Pathway |
|---|---|---|---|---|
| This compound | Pregnenolone | 3β-HSD, 5α-reductase, 3α-HSOR | Progesterone, Allopregnanolone | Progestogen Pathway |
Investigation of its Influence on Steroidogenesis in Non-Gonadal Tissues (e.g., adrenal, lymphocytes) in Animal Models
The influence of this compound extends to steroidogenesis in non-gonadal tissues, most notably the adrenal glands and immune cells like lymphocytes.
In the adrenal cortex of animal models, steroid synthesis is a well-defined, zone-specific process. nih.gov Pregnenolone, delivered via the hydrolysis of this compound, serves as the universal precursor for all three classes of adrenal steroids. nih.govnih.gov
In the zona glomerulosa, pregnenolone is converted to progesterone and subsequently to mineralocorticoids like aldosterone.
In the zona fasciculata, it is converted via 17-hydroxypregnenolone and progesterone pathways to produce glucocorticoids such as cortisol or corticosterone (B1669441) (depending on the species). nih.govtodaysveterinarynurse.com
In the zona reticularis, it is the precursor for adrenal androgens, primarily DHEA. nih.gov
Recent studies have also established the existence of de novo steroidogenesis within the immune system, particularly in lymphocytes. nih.govnih.gov T lymphocytes can synthesize pregnenolone from cholesterol and metabolize it further. nih.gov Supplying exogenous pregnenolone via this compound could influence local immune-cell steroidogenesis, potentially modulating immune responses. Research has shown that pregnenolone and its sulfate metabolite can suppress T cell proliferation and downregulate pro-inflammatory genes. nih.govnih.gov
Studies on the Enterohepatic Circulation and Gut Microbiota Interactions with Pregnenolone Esters in Animal Models
The metabolism of steroid esters is influenced by enterohepatic circulation and interactions with the gut microbiota. While specific data on this compound is limited, principles derived from studies of other steroids in animal models apply.
After oral administration, steroid esters can be hydrolyzed by intestinal or microbial esterases. The liberated pregnenolone can then be absorbed. Steroids and their metabolites secreted into the gut via bile can be reabsorbed into circulation, a process known as enterohepatic circulation. This process can be significantly modulated by the gut microbiota.
The gut microbiota possesses a wide range of enzymes capable of metabolizing steroids. mdpi.combiorxiv.org Studies in rats have demonstrated that the colon expresses steroidogenic enzymes, including those that convert cholesterol to pregnenolone (P450scc) and pregnenolone to progesterone (3β-HSD), indicating local "gut steroid" synthesis. mdpi.comresearchgate.net The composition of the gut microbiota can influence the levels of these locally synthesized steroids. mdpi.com Research has also identified specific gut bacteria, such as Clostridium species, that can directly metabolize pregnenolone into other products, demonstrating a novel pathway in microbial steroid metabolism. biorxiv.org The administration of a pregnenolone ester could therefore influence this complex interplay by providing an additional substrate for both host and microbial enzymes in the gut, potentially altering both the local gut steroid environment and the systemic availability of steroid metabolites. nih.govnih.gov
Theoretical Frameworks and Future Research Directions for Pregnenolone 3 Isobutyrate
Computational Modeling of Pregnenolone-3-isobutyrate's Interactions with Predicted Molecular Targets
Computational modeling offers a powerful, predictive approach to identify potential molecular targets for this compound and to understand the structural basis of its interactions. nih.govnih.gov Although specific in silico studies on this compound are not yet available, established methodologies can be readily applied.
Target Prediction and Molecular Docking: The first step involves identifying a library of potential protein targets. This can be accomplished using reverse screening methods and specialized databases of steroid-binding proteins. nih.govyoutube.com Based on the known targets of pregnenolone (B344588), initial candidates for this compound would include microtubule-associated protein 2 (MAP2), the CB1 receptor (as an allosteric modulator), and various steroidogenic enzymes. wikipedia.orgnih.gov
Molecular docking simulations can then be used to predict the binding affinity and orientation of this compound within the active sites of these target proteins. mdpi.comsemanticscholar.org These simulations would reveal how the addition of the isobutyrate moiety at the C-3 position influences binding compared to pregnenolone. The increased bulk and altered hydrogen bonding capacity of the ester could lead to different binding poses or affinities, potentially resulting in altered biological activity. nih.govnih.gov
Molecular Dynamics Simulations: Following docking, molecular dynamics (MD) simulations can provide a more detailed, atomistic view of the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations can assess the flexibility of the protein's active site upon binding, the stability of key hydrogen bonds and hydrophobic interactions, and the role of water molecules in mediating the interaction. researchgate.net This can help refine the binding poses predicted by docking and provide a more accurate estimation of binding free energies.
| Potential Molecular Target | Rationale for Selection | Proposed Computational Method | Key Parameters to Investigate |
|---|---|---|---|
| Microtubule-Associated Protein 2 (MAP2) | Known high-affinity target of pregnenolone. wikipedia.org | Molecular Docking, Molecular Dynamics | Binding affinity, conformational changes, effect of isobutyrate on interaction with tubulin. |
| CB1 Cannabinoid Receptor | Pregnenolone is a negative allosteric modulator. wikipedia.org | Molecular Docking into allosteric site | Binding energy, interaction with key residues in the allosteric pocket. |
| Steroidogenic Enzymes (e.g., CYP17A1, 3β-HSD) | As a potential substrate or inhibitor. | Molecular Docking, Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding orientation in active site, potential for metabolic transformation, inhibitory constant (Ki). |
| Esterase/Hydrolase Enzymes | As a pro-steroid, its hydrolysis is key. | Molecular Docking, Molecular Dynamics | Substrate positioning for catalysis, identification of key catalytic residues. |
Development of Advanced In Vitro Systems for High-Throughput Screening of this compound Derivatives
To explore the biological activities of this compound and its synthetic derivatives, robust and efficient in vitro screening systems are essential. High-throughput screening (HTS) platforms can rapidly assess large numbers of compounds for their effects on specific biological pathways. nih.gov
H295R Steroidogenesis Assay: The human H295R adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis, as it expresses the key enzymes required for the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids. labcorp.comnih.govjst.go.jp The OECD Test Guideline 456 utilizes this cell line to screen for chemicals that disrupt the production of testosterone (B1683101) and estradiol. oecd.orgconceptlifesciences.com An advanced, high-throughput version of this assay (HT-H295R) has been developed that uses liquid chromatography-mass spectrometry (LC-MS/MS) to quantify a broader panel of up to 13 different steroid hormones. nih.govresearchgate.net
This system could be adapted to screen this compound derivatives for several activities:
Pro-steroid activity: By measuring the appearance of pregnenolone and its downstream metabolites (e.g., progesterone (B1679170), DHEA) in the cell culture medium.
Inhibition or induction of steroidogenesis: By quantifying changes in the levels of endogenous steroid hormones produced by the H295R cells upon exposure to the test compounds.
Metabolic stability: By tracking the rate of disappearance of the parent ester compound.
Other In Vitro Models: Beyond the H295R model, other systems could be developed. Primary neuronal cultures or glial cell lines could be used to screen for neuroprotective or anti-inflammatory effects. Cell lines engineered to overexpress specific predicted targets (identified through computational modeling) could be used to validate these interactions and quantify their functional consequences, such as changes in downstream signaling pathways or gene expression. jst.go.jpnih.gov
| Screening Platform | Biological Activity Assessed | Primary Endpoints | Throughput |
|---|---|---|---|
| HT-H295R Cell Assay with LC-MS/MS | Effects on steroidogenesis, pro-steroid conversion | Levels of pregnenolone, progesterone, DHEA, testosterone, estradiol, cortisol | High (96- or 384-well plates) |
| Primary Neuronal/Glial Cell Cultures | Neuroprotection, anti-inflammatory effects | Cell viability assays (e.g., MTT), cytokine release (e.g., TNF-α, IL-6) | Medium to High |
| Receptor-Specific Reporter Gene Assays | Agonist or antagonist activity at specific nuclear or membrane receptors | Luciferase or β-galactosidase activity | High |
| Enzyme Inhibition Assays | Inhibition of specific steroidogenic enzymes | IC50 values using purified enzymes and fluorescent/colorimetric substrates | High |
Exploration of Novel Biocatalytic Approaches for this compound Synthesis
Chemical synthesis of specific steroid esters can be complex, requiring multiple protection and deprotection steps. Biocatalysis, using whole microbial cells or isolated enzymes, offers a promising alternative for highly selective and efficient synthesis under mild reaction conditions. orientjchem.orgresearchgate.net
Lipase-Catalyzed Esterification: Lipases are versatile enzymes that can catalyze esterification reactions, often with high chemo- and regioselectivity, in non-aqueous environments. cnr.itspkx.net.cnscielo.br The synthesis of this compound could be achieved by reacting pregnenolone with an isobutyrate donor, such as isobutyric acid or vinyl isobutyrate, in an organic solvent using an immobilized lipase (B570770) as the catalyst. google.com Key variables to optimize would include the choice of lipase (e.g., from Candida antarctica, Aspergillus oryzae), the solvent, the acyl donor, and the reaction temperature. scielo.brgoogle.com Immobilization of the enzyme can facilitate its reuse and improve process stability. nih.gov
Whole-Cell Biotransformation: Whole-cell biocatalysis utilizes the enzymatic machinery of microorganisms like bacteria or yeast to perform desired chemical transformations. orientjchem.org A potential strategy would be to engineer a microbial host, such as Saccharomyces cerevisiae, to express a suitable acyltransferase that can specifically transfer an isobutyryl group to the 3β-hydroxyl of pregnenolone. Research has identified an acetyl-CoA:pregnenolone acetyltransferase (APAT) in yeast, which suggests that acyltransferases for this purpose exist and could be engineered for different acyl-CoA donors. nih.gov
Chemoenzymatic Strategies: A combined chemoenzymatic approach could also be envisioned. acs.org For example, a microbial biotransformation could be used to produce pregnenolone from a cheaper precursor like cholesterol or phytosterols, followed by a lipase-catalyzed step to synthesize the final isobutyrate ester. researchgate.net This integrates the efficiency of fermentation with the selectivity of enzymatic catalysis.
Integration of Metabolomics and Genomics to Identify Genetic Modifiers of this compound Metabolism
The metabolism of this compound in vivo is likely governed by a complex interplay of enzymes responsible for its hydrolysis (esterases) and further modification of the released pregnenolone (steroidogenic enzymes). Integrating metabolomics and genomics provides a powerful strategy to identify the specific enzymes involved and the genetic variations that influence their activity. oup.comnih.gov
Metabolomic Profiling: Metabolomics, particularly using LC-MS/MS, can be used to detect and quantify this compound and its related metabolites in biological fluids (e.g., plasma) and tissues. This would allow for the characterization of its metabolic fate, identifying the products of its hydrolysis and subsequent steroidogenic conversions. This approach can reveal the net effect of all metabolic pathways acting on the compound. mdpi.com
Genome-Wide Association Studies (GWAS): By correlating metabolomic data with genome-wide genetic data from a large population cohort, it is possible to perform a metabolomics GWAS (mGWAS). oup.comnih.gov This approach can identify single nucleotide polymorphisms (SNPs) that are significantly associated with the circulating levels of this compound or its metabolites. Such associations can pinpoint candidate genes that encode the enzymes or transporters responsible for its metabolism and disposition. plos.org
For example, GWAS have successfully identified genetic loci influencing the levels of various steroid hormones, often implicating genes already known to be in the steroidogenesis pathway (e.g., CYP17A1, HSD17B12) as well as novel candidates. oup.compreprints.org Potential candidate genes that could modify this compound metabolism include those encoding for acyl-CoA:cholesterol acyltransferases (ACATs), lecithin:cholesterol acyltransferase (LCAT), and various carboxylesterases. nih.gov Genetic variations in these genes could lead to inter-individual differences in the rate at which the pro-steroid is activated or cleared. nih.gov
This integrated 'omics' approach can provide crucial insights into the pharmacokinetics and pharmacodynamics of this compound, paving the way for personalized medicine approaches by identifying individuals who may metabolize the compound differently based on their genetic makeup.
Q & A
Q. Q. How can researchers improve reproducibility in in silico studies predicting this compound’s pharmacokinetics?
- Methodology :
- Software standardization : Use open-source tools (e.g., OpenBabel, RDKit) with version-controlled workflows.
- Validation : Compare predictions with in vitro ADME data (e.g., Caco-2 permeability, plasma protein binding). Report uncertainty intervals for key parameters (e.g., oral bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
